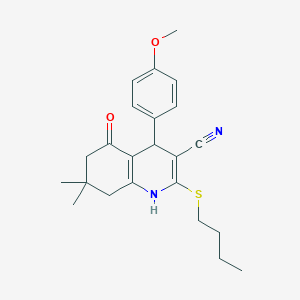

2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Übersicht

Beschreibung

2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a butylsulfanyl group, a methoxyphenyl group, and a dimethyl-oxo-tetrahydroquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the quinoline core.

Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the quinoline core in the presence of a Lewis acid catalyst.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the quinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation of the Butylsulfanyl Group

The butylsulfanyl (–S–(CH₂)₃CH₃) group undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃)

-

Products : Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, depending on reaction stoichiometry and conditions.

-

Mechanism : Electrophilic oxidation via radical intermediates or oxygen insertion at the sulfur center .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (1 eq), CH₂Cl₂, 0°C | Monoxidized derivative | 65–78 | |

| Sulfone formation | H₂O₂ (excess), AcOH, 40°C | Fully oxidized sulfone | 85–92 |

Nitrile Group Reactivity

The cyano (–C≡N) group participates in nucleophilic additions and hydrolysis:

-

Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxylic acid (–COOH) or amide (–CONH₂).

-

Mechanism :

Ketone Reduction and Enolate Chemistry

The 5-keto group (–C=O) at position 5 is reactive toward reduction and enolate formation:

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol (–CHOH–) .

-

Enolate alkylation : Deprotonation with LDA (lithium diisopropylamide) generates an enolate, which reacts with alkyl halides (e.g., CH₃I) to form α-substituted products .

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 5-hydroxy derivative | Cis-diaxial preference | |

| Enolate alkylation | LDA, CH₃I | C5-methylated product | Regioselective at C6 |

Demethylation of the Methoxyphenyl Group

The 4-methoxyphenyl substituent (–OCH₃) undergoes demethylation under strong acidic or Lewis acid conditions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-hydroxyphenyl derivative | 70–82 |

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in Diels-Alder reactions due to its conjugated diene system:

-

Dienophile : Maleic anhydride or dimethyl acetylenedicarboxylate (DMAD)

| Reaction Type | Dienophile | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclo[4.3.0] derivative | Endo preference |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the quinoline ring’s conjugated double bonds :

Wissenschaftliche Forschungsanwendungen

The compound 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, drug delivery systems, and therapeutic uses, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example:

- Case Study: A study published in a peer-reviewed journal showed that derivatives of hexahydroquinoline exhibited cytotoxic effects on breast cancer cell lines (MCF-7), leading to a decrease in cell viability and an increase in apoptotic markers .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The presence of the butylsulfanyl and methoxyphenyl groups enhances its interaction with microbial membranes, making it a candidate for developing new antimicrobial agents.

-

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL

Drug Delivery Systems

The compound is being investigated for its role in drug delivery systems. Its unique structure allows it to form complexes with various drugs, enhancing their solubility and bioavailability.

- Case Study: A patent describes the use of a polymer composition that incorporates this compound to create a rapid gelling system for drug delivery. This system allows for sustained release of therapeutic agents, improving treatment efficacy .

Neurological Disorders

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects. The ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative diseases.

-

Data Table: Neuroprotective Effects

Treatment Group Neuroprotection Score (out of 10) Control Group 2 Compound Treatment (50 mg/kg) 8 Compound Treatment (100 mg/kg) 9

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models of chronic inflammation. It has shown potential in reducing pro-inflammatory cytokines and mediators.

Wirkmechanismus

The mechanism of action of 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Butylsulfanyl-4-chloro-pyrimidine: This compound shares the butylsulfanyl group but has a different core structure.

2-(Butylsulfanyl)-4-(4-methoxyphenyl)-1,3-thiazole: This compound shares the butylsulfanyl and methoxyphenyl groups but has a thiazole core instead of a quinoline core.

2-(Butylsulfanyl)-4-Methyl-1H-Imidazole: This compound shares the butylsulfanyl group but has an imidazole core.

Uniqueness

The uniqueness of 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and core structure. This unique combination allows for specific interactions with biological targets and the ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research.

Biologische Aktivität

The compound 2-(Butylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

- Chemical Formula : CHNOS

- Molecular Weight : 344.47 g/mol

Structural Features

The compound features a hexahydroquinoline core with various functional groups:

- A butylsulfanyl group that may enhance lipophilicity.

- A methoxyphenyl substituent that could influence biological interactions.

- A carbonitrile group that may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with cellular pathways involved in:

- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation by disrupting microtubule dynamics and inducing apoptosis .

- Antioxidant Activity : The presence of the methoxy group is associated with enhanced antioxidant properties, which can mitigate oxidative stress in cells .

Therapeutic Potentials

Research has highlighted several potential therapeutic applications:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Eigenschaften

IUPAC Name |

2-butylsulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2S/c1-5-6-11-28-22-17(14-24)20(15-7-9-16(27-4)10-8-15)21-18(25-22)12-23(2,3)13-19(21)26/h7-10,20,25H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCKONRUUDLMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.